

Application Notes and Protocols for the Analysis of N-Nitroso Lisinopril

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Compound of Interest

Compound Name: *N-Nitroso Lisinopril*

Cat. No.: *B8821601*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of **N-Nitroso Lisinopril**, a potential nitrosamine impurity in lisinopril drug substances and products. The protocols are designed to ensure accurate and reliable quantification to meet regulatory requirements and ensure patient safety.

Introduction

N-Nitroso Lisinopril is a nitrosamine drug substance-related impurity (NDSRI) that can form during the synthesis, formulation, or storage of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies worldwide require stringent control of these impurities in pharmaceutical products.[3] This document outlines recommended sample preparation techniques, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with various detectors.

The selection of an appropriate sample preparation method is critical for achieving the required sensitivity and accuracy in trace-level analysis of **N-Nitroso Lisinopril**. The choice between LLE and SPE will depend on the sample matrix (drug substance vs. drug product), the required limit of detection, and the available laboratory equipment.

Data Presentation: Quantitative Performance of Sample Preparation Methods

The following table summarizes typical performance data for the analysis of nitrosamine impurities in ACE inhibitors and other pharmaceuticals. While specific data for **N-Nitroso Lisinopril** is limited in publicly available literature, the data presented for other nitrosamines, particularly in lisinopril and the structurally similar enalapril, provide a strong indication of the expected performance of the described methods.^[4]

Method	Analyte(s)	Sample Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery	Reference
Liquid-Liquid Microextraction (LLME) - HPLC-FLD	NDMA	Lisinopril API	4.7 ng/mL	14.4 ng/mL	91.9 - 108.4%	Karaolis et al., 2022
NDEA	Lisinopril API	0.04 ng/mL	0.13 ng/mL	90.3 - 108.4%	Karaolis et al., 2022	
Liquid-Liquid Extraction - HPLC-FLD	NDMA	Enalapril Maleate API	0.013 µg/g	0.038 µg/g	74.2 - 101.6%	Boczar et al., 2021[4]
NDEA	Enalapril Maleate API	0.017 µg/g	0.050 µg/g	90.6 - 125.4%	Boczar et al., 2021[4]	
Solid-Phase Extraction (SPE) - LC-MS/MS	Various Nitrosamines	Drug Products	~0.1 - 1 ng/mL	~0.5 - 2 ng/mL	>80%	Generic SPE Methods
Direct Injection - LC-MS/MS	N-Nitroso Lisinopril	Lisinopril Drug Substance	Estimated < 0.05 ppm	Estimated < 0.1 ppm	Not Applicable	Adapted from general methods

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for N-Nitroso Lisinopril in Lisinopril Drug Substance

This protocol is adapted from a validated method for the determination of other nitrosamines in lisinopril and is suitable for the extraction of **N-Nitroso Lisinopril**.

1. Reagents and Materials:

- Dichloromethane (DCM), HPLC grade
- Ultrapure water
- Lisinopril drug substance
- **N-Nitroso Lisinopril** reference standard
- Methanol, HPLC grade (for standard preparation)
- Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
- Vortex mixer
- Centrifuge

2. Standard Preparation:

- Prepare a stock solution of **N-Nitroso Lisinopril** in methanol (e.g., 100 µg/mL).
- Prepare working standard solutions by diluting the stock solution with a suitable solvent (e.g., methanol or water) to achieve a concentration range appropriate for the analytical method's linear range.

3. Sample Preparation Procedure:

- Weigh accurately approximately 100 mg of the lisinopril drug substance into a microcentrifuge tube.
- Add 1.0 mL of ultrapure water to the tube and vortex briefly to dissolve the lisinopril.
- Add 1.0 mL of dichloromethane (DCM) to the tube.

- Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and extraction of **N-Nitroso Lisinopril** into the organic phase.
- Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to achieve complete phase separation.
- Carefully collect the lower organic layer (DCM) using a micropipette, avoiding any contamination from the upper aqueous layer.
- Transfer the collected organic layer to a clean vial.
- The sample is now ready for analysis by a suitable chromatographic method (e.g., LC-MS/MS). If concentration is required, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in the mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for N-Nitroso Lisinopril in Lisinopril Drug Product

This protocol provides a general procedure for the clean-up of **N-Nitroso Lisinopril** from a lisinopril drug product formulation using SPE. The choice of SPE sorbent may require optimization based on the specific formulation. A polymeric reversed-phase sorbent is a common starting point for nitrosamine analysis.

1. Reagents and Materials:

- SPE cartridges (e.g., Polymeric Reversed-Phase, 1 mL, 30 mg)
- Methanol, HPLC grade
- Ultrapure water
- Formic acid (optional, for pH adjustment)
- Lisinopril tablets or powder for oral solution
- **N-Nitroso Lisinopril** reference standard
- SPE vacuum manifold

- Vortex mixer

- Centrifuge

2. Standard Preparation:

- Prepare standard solutions as described in Protocol 1.

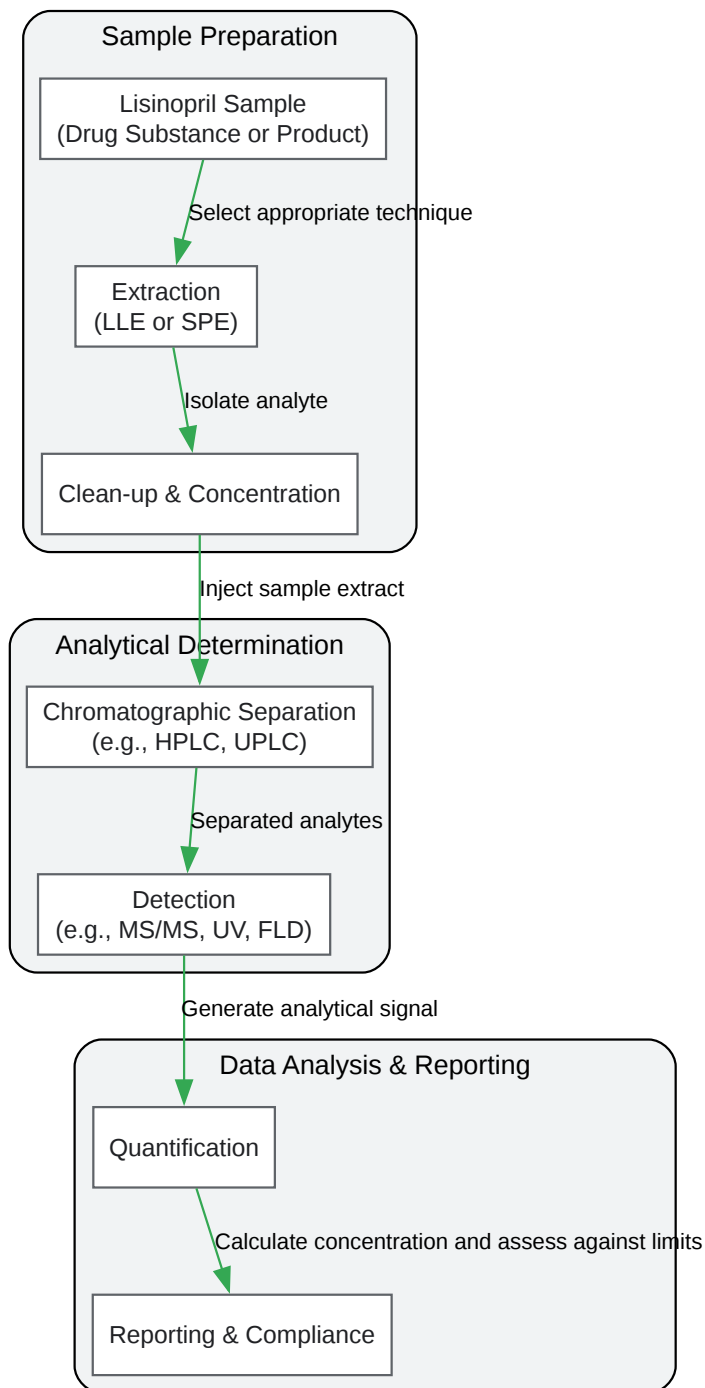
3. Sample Preparation Procedure:

- Weigh and transfer a quantity of powdered tablets or oral solution powder equivalent to 100 mg of lisinopril into a suitable container.
- Add 10 mL of a suitable extraction solvent (e.g., methanol/water 50:50 v/v) to the sample.
- Vortex for 5 minutes to ensure complete dissolution of the drug and extraction of the impurity.
- Centrifuge the sample at 4000 rpm for 15 minutes to pellet any insoluble excipients.
- SPE Cartridge Conditioning:
 - Pass 1 mL of methanol through the SPE cartridge.
 - Pass 1 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.
- Sample Loading:
 - Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
 - Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (e.g., 1-2 drops per second).
- Washing:
 - Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
- Elution:

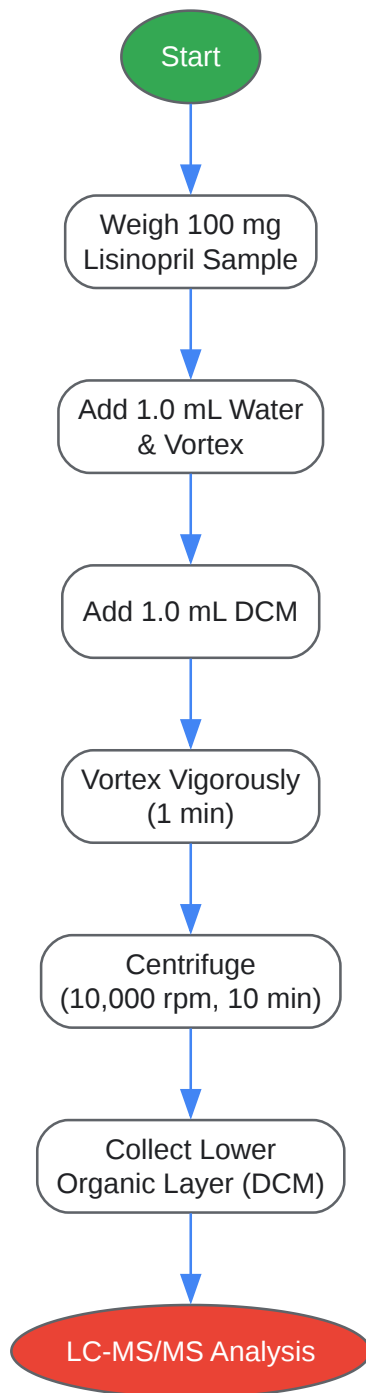
- Elute the **N-Nitroso Lisinopril** from the cartridge with 1 mL of methanol into a clean collection tube.
- The eluate is now ready for analysis. If necessary, the eluate can be evaporated and reconstituted in the mobile phase.

Visualizations

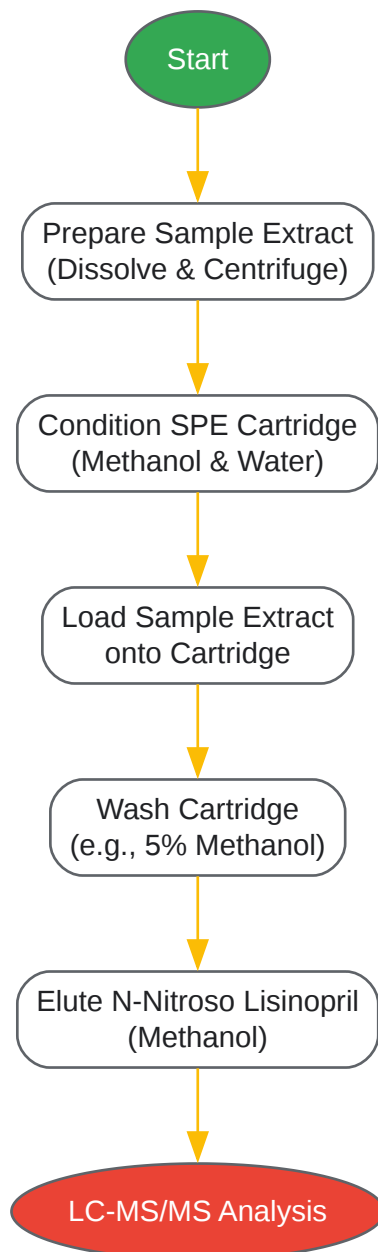
Logical Relationship in N-Nitroso Lisinopril Analysis

[Click to download full resolution via product page](#)Caption: Logical workflow for **N-Nitroso Lisinopril** analysis.

Experimental Workflow: Liquid-Liquid Extraction (LLE)

[Click to download full resolution via product page](#)Caption: Step-by-step LLE workflow for **N-Nitroso Lisinopril**.

Experimental Workflow: Solid-Phase Extraction (SPE)

[Click to download full resolution via product page](#)Caption: Step-by-step SPE workflow for **N-Nitroso Lisinopril**.

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